

The Function of PRC1 in Hematopoietic Stem Cells: A Technical Guide

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Introduction

Hematopoiesis, the process of blood cell formation, is a tightly regulated system orchestrated by a small population of hematopoietic stem cells (HSCs). These cells possess the unique abilities of self-renewal, to maintain the stem cell pool, and differentiation, to give rise to all mature blood cell lineages. The balance between these two fates is critical for lifelong hematopoiesis and is governed by a complex interplay of intrinsic and extrinsic factors, including epigenetic regulators. Among these, the Polycomb group (PcG) proteins are essential for maintaining HSC identity and function.^{[1][2][3][4]}

PcG proteins form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.^{[1][2]} While both are crucial, this guide will focus on the intricate functions of PRC1 in HSCs. PRC1's primary role is to catalyze the monoubiquitination of histone H2A on lysine 119 (H2AK119ub), a key epigenetic mark associated with gene repression.^{[5][6][7]} Through this mechanism, PRC1 regulates the expression of genes involved in cell cycle control, differentiation, and senescence, thereby playing a pivotal role in normal and malignant hematopoiesis.^{[2][4][8]}

Core Components and Variants of the PRC1 Complex

The PRC1 complex is not a single static entity but rather a family of related complexes with diverse subunit compositions, leading to functional specialization. The core components of the canonical PRC1 (cPRC1) complex include:

- A RING-finger domain protein: Primarily RING1A or RING1B, which form the catalytic core responsible for H2A ubiquitination.[7][9]
- A Polycomb group RING finger (PCGF) protein: Such as BMI1 (also known as PCGF4) or MEL18 (PCGF2).[6][10]
- A Polyhomeotic (PHC) protein: PHC1, PHC2, or PHC3.
- A Chromobox (CBX) protein: CBX2, CBX4, CBX6, CBX7, or CBX8, which are responsible for recognizing and binding to H3K27me3, a mark deposited by PRC2.[11]

In addition to the canonical PRC1, there are non-canonical PRC1 (ncPRC1) complexes that are recruited to chromatin independently of H3K27me3.[12][13] These complexes contain different PCGF and other accessory proteins, such as KDM2B, which can bind to unmethylated CpG islands.[12][13] This diversity in PRC1 composition allows for precise regulation of gene expression in different cellular contexts within the hematopoietic system.[6][8]

The Role of PRC1 in HSC Self-Renewal and Differentiation

PRC1 is a master regulator of the delicate balance between HSC self-renewal and differentiation. Its primary function in this context is to repress genes that promote differentiation and senescence, thereby preserving the stemness of HSCs.[2][3][4]

Maintaining Self-Renewal

Several key components of PRC1 are indispensable for HSC self-renewal.

- BMI1: As a core component of a cPRC1 complex, BMI1 is arguably the most extensively studied PcG protein in hematopoiesis. It is essential for maintaining the long-term

repopulating capacity of HSCs.[14] Forced expression of BMI1 enhances HSC self-renewal and can lead to the ex vivo expansion of HSCs.[15][16][17] Conversely, the loss of Bmi1 results in the progressive depletion of the HSC pool due to increased proliferation and senescence.[18] One of the key mechanisms by which BMI1 maintains HSC function is through the repression of the Ink4a/Arf (also known as Cdkn2a) tumor suppressor locus, which encodes the cell cycle inhibitors p16Ink4a and p19Arf.[14][18] Beyond cell cycle control, BMI1 also plays a role in maintaining proteostasis and regulating mitochondrial function in HSCs.[18][19]

- RING1B: As the primary catalytic subunit of PRC1, RING1B is crucial for HSC maintenance. Conditional knockout of Ring1b in adult hematopoiesis leads to a hypocellular bone marrow, although paradoxically with an increase in the proliferation of immature progenitor cells.[20] [21] This suggests a complex, context-dependent role for RING1B in regulating the proliferation of different hematopoietic populations.
- CBX Proteins: The incorporation of different CBX proteins into the PRC1 complex fine-tunes its function in HSCs. For instance, CBX7 is highly expressed in primitive HSCs and its presence in PRC1 is associated with the repression of differentiation genes, thus promoting self-renewal.[8][22] As HSCs commit to differentiation, the levels of CBX7 decrease while CBX8 levels increase, leading to a switch in PRC1 target genes and promoting myeloid differentiation.[8][22] CBX2 has also been shown to be a critical regulator of the developmental timing of hematopoietic output, with its loss leading to a premature myeloid bias.[23][24]

Regulating Differentiation

While PRC1 is essential for maintaining the undifferentiated state of HSCs, its dynamic regulation is also crucial for proper lineage commitment. The downregulation or compositional change of PRC1 complexes allows for the timely activation of differentiation-specific gene programs. For example, the switch from CBX7- to CBX8-containing PRC1 complexes is a key event in the transition from HSCs to multipotent progenitors and subsequent myeloid lineage commitment.[8][22]

Furthermore, non-canonical PRC1 complexes, such as PRC1.1 (containing PCGF1), play a distinct role in coordinating hematopoietic output. PRC1.1 is critical for restricting precocious

myeloid differentiation in steady-state hematopoiesis but is transiently inhibited to allow for emergency myelopoiesis in response to stress.[12][13][25]

PRC1 in Hematological Malignancies

Given its critical role in regulating the proliferation and differentiation of hematopoietic cells, it is not surprising that dysregulation of PRC1 function is frequently observed in hematological malignancies.[1][2][4]

PRC1 components can act as either oncogenes or tumor suppressors depending on the cellular context and the specific malignancy.

- **Oncogenic Roles:** Overexpression of PRC1 components that promote self-renewal, such as BMI1, is a common feature of many leukemias and is often associated with a poor prognosis.[19] PRC1 activity is essential for the maintenance of leukemia-initiating cells (LICs) in various types of acute myeloid leukemia (AML).[5][7] It achieves this by repressing tumor suppressor genes like CDKN2A and differentiation-promoting genes, thereby locking the leukemic cells in an undifferentiated and proliferative state.[5][7] The catalytic activity of RING1A/B is critical for the survival and propagation of AML cells.[7]
- **Tumor Suppressor Roles:** In some contexts, components of non-canonical PRC1 complexes can act as tumor suppressors. For instance, loss-of-function mutations in BCOR, a component of the PRC1.1 complex, are recurrent in myelodysplastic syndromes (MDS) and AML.[12] Insufficiency of PRC1.1 can lead to myeloid-biased hematopoiesis and cooperate with other mutations to promote leukemic transformation.[12][13]

The central role of PRC1 in sustaining leukemic self-renewal has made it an attractive target for therapeutic intervention. Small molecule inhibitors targeting the E3 ligase activity of PRC1 are being developed and have shown promising anti-leukemic activity in preclinical models.[26]

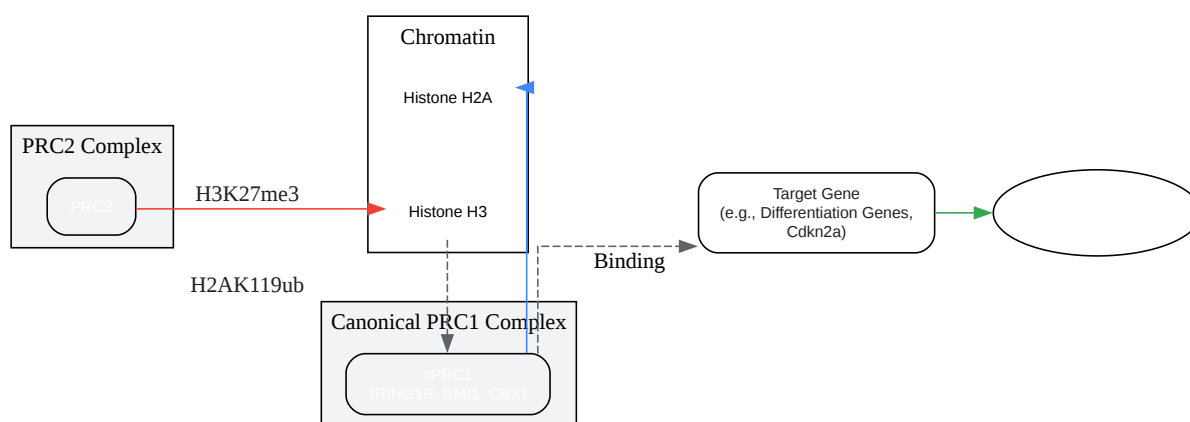
Signaling Pathways and Logical Relationships

The function of PRC1 in HSCs is intricately linked to other signaling pathways and epigenetic regulatory networks.

Interplay with PRC2

The canonical model of Polycomb-mediated gene repression involves a hierarchical recruitment process where PRC2 first deposits the H3K27me3 mark, which is then recognized by the CBX component of the cPRC1 complex, leading to H2AK119ub deposition and stable gene silencing. While this model holds true for many PRC1 target genes, the existence of ncPRC1 complexes demonstrates that PRC1 can also be recruited to chromatin independently of PRC2.

Diagram: Canonical PRC1 Recruitment and Function



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Caption: Canonical PRC1 recruitment to target genes is often mediated by PRC2-deposited H3K27me3.

Regulation by Signaling Pathways

PRC1 function is also modulated by external signals that regulate HSC fate. For example, the Lin28b/let-7 axis, a key regulator of developmental timing, controls the expression of CBX2, thereby influencing the age-specific lineage output of HSCs.[23][24]

Quantitative Data Summary

PRC1 Component	Manipulation	Effect on HSCs/Progenitors	Key Gene Targets	Reference
BMI1	Overexpression	Increased self-renewal, ex vivo expansion	Ink4a/Arf	[15][16][17]
BMI1	Deletion	Depletion of HSC pool, increased proliferation and senescence	Ink4a/Arf, Arx	[18]
RING1B	Deletion	Hypocellular bone marrow, increased proliferation of immature progenitors	Cyclin D2, p16Ink4a	[20][21]
CBX7	Knockdown	Impaired self-renewal, increased differentiation	Myeloid-specific genes	[8]
CBX2	Deletion	Precocious myeloid-biased progenitor distribution	Key HSPC transcription factors	[23][24]
PCGF1 (PRC1.1)	Deletion	Myeloid-biased hematopoiesis	C/EBP α , HoxA9	[12][13]
MEL18 (PCGF2)	Deletion	Increased HSC repopulating potential and proliferation, decreased senescence	Hoxb4, Cdk4, Cdk6	[6][10]

Key Experimental Protocols

Detailed experimental protocols are beyond the scope of this guide. However, the following provides an overview of the key methodologies used to study PRC1 function in HSCs.

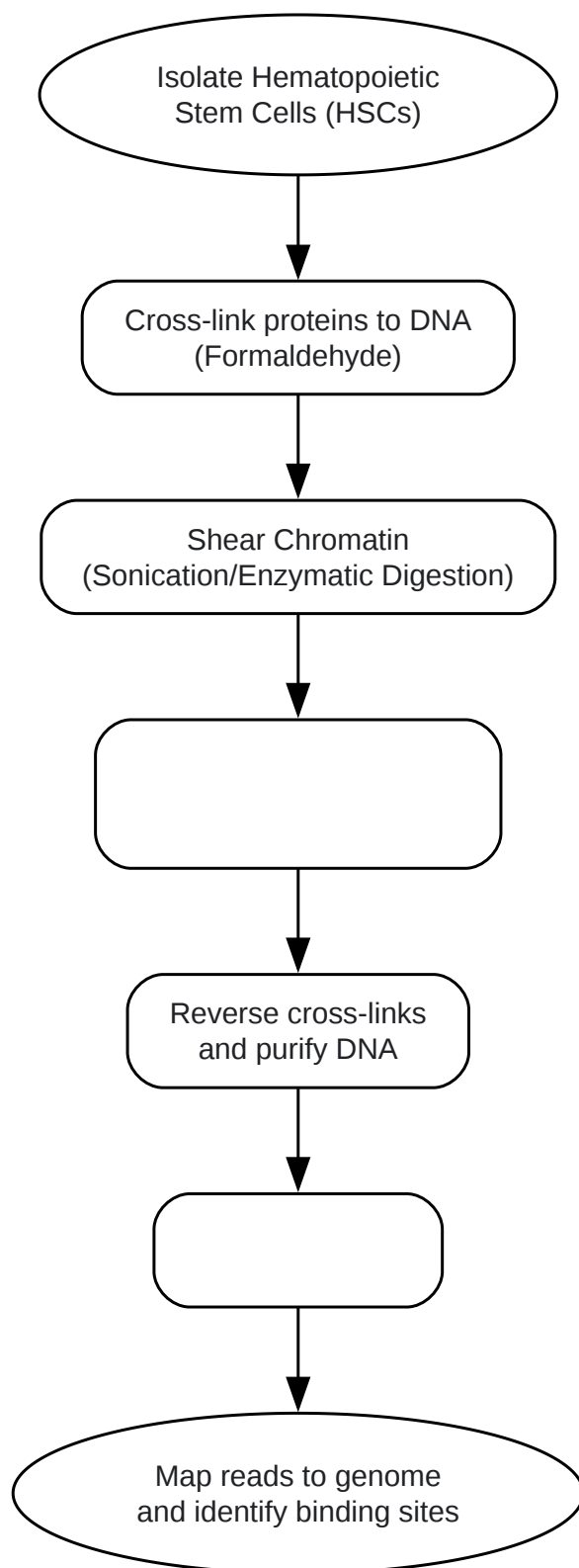
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of PRC1 components and the distribution of the H2AK119ub mark.

Workflow Overview:

- **Cross-linking:** HSCs are treated with formaldehyde to cross-link proteins to DNA.
- **Chromatin Shearing:** The chromatin is sheared into small fragments by sonication or enzymatic digestion.
- **Immunoprecipitation:** An antibody specific to a PRC1 subunit (e.g., RING1B, BMI1) or the H2AK119ub mark is used to pull down the associated chromatin fragments.
- **DNA Purification:** The cross-links are reversed, and the DNA is purified.
- **Sequencing:** The purified DNA is sequenced, and the reads are mapped to the genome to identify enriched regions, representing the binding sites of the protein of interest.

Diagram: ChIP-seq Experimental Workflow



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Caption: A simplified workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

RNA-sequencing (RNA-seq)

RNA-seq is employed to assess the global changes in gene expression following the perturbation of PRC1 components (e.g., knockout or overexpression). This allows for the identification of genes that are regulated by PRC1.

Flow Cytometry and Cell Sorting

Flow cytometry is essential for identifying and quantifying different hematopoietic cell populations based on the expression of specific cell surface markers. Fluorescence-activated cell sorting (FACS) is used to isolate pure populations of HSCs and other progenitors for downstream molecular and functional analyses.

Bone Marrow Transplantation (BMT) Assays

The gold standard for assessing HSC function is the competitive BMT assay. In this assay, genetically modified HSCs (e.g., lacking a PRC1 component) are mixed with wild-type competitor cells and transplanted into lethally irradiated recipient mice. The ability of the modified HSCs to reconstitute the hematopoietic system of the recipient over the long term is then monitored, providing a definitive measure of their self-renewal and differentiation capacity.

Conclusion

The Polycomb Repressive Complex 1 is a multifaceted and indispensable regulator of hematopoietic stem cell function. Through its ability to deposit the H2AK119ub repressive mark, PRC1 maintains HSC self-renewal by silencing genes that promote differentiation and senescence. The remarkable diversity in PRC1 subunit composition allows for precise and dynamic control over gene expression during both normal hematopoiesis and in response to stress. Dysregulation of PRC1 activity is a hallmark of many hematological malignancies, making it a prime target for novel therapeutic strategies. A deeper understanding of the complex interplay between different PRC1 variants, their recruitment to chromatin, and their cross-talk with other signaling pathways will be crucial for developing effective therapies that can specifically target malignant cells while sparing normal HSC function.

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